3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
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Overview
Description
3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with tert-butyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-tert-butylbenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can provide better control over reaction parameters, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives such as ketones and carboxylic acids, reduced amine derivatives, and substituted aromatic compounds.
Scientific Research Applications
3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-amine
- 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine
Uniqueness
3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine is unique due to the presence of both tert-butyl and methylphenyl groups, which confer distinct steric and electronic properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-2-(4-methylphenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-14-5-11-17(12-6-14)23-19(21)13-18(22-23)15-7-9-16(10-8-15)20(2,3)4/h5-13H,21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUWTMTZBMLBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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